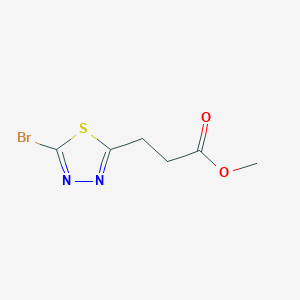![molecular formula C8H14ClN5O2 B2577433 [5-(ピロリジン-1-イルメチル)-1H-テトラゾール-1-イル]酢酸 CAS No. 933754-87-1](/img/structure/B2577433.png)
[5-(ピロリジン-1-イルメチル)-1H-テトラゾール-1-イル]酢酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[5-(Pyrrolidin-1-ylmethyl)-1H-tetrazol-1-yl]-acetic acid is a compound that features a pyrrolidine ring and a tetrazole ring connected via a methylene bridge to an acetic acid moiety
科学的研究の応用
Chemistry
In chemistry, [5-(Pyrrolidin-1-ylmethyl)-1H-tetrazol-1-yl]-acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties .
Medicine
In medicinal chemistry, [5-(Pyrrolidin-1-ylmethyl)-1H-tetrazol-1-yl]-acetic acid is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Pyrrolidin-1-ylmethyl)-1H-tetrazol-1-yl]-acetic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones.
Formation of the Tetrazole Ring: The tetrazole ring is often synthesized via the cycloaddition of azides with nitriles under acidic conditions.
Coupling of Pyrrolidine and Tetrazole Rings: The pyrrolidine and tetrazole rings are coupled using a methylene bridge, typically through a nucleophilic substitution reaction.
Introduction of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of [5-(Pyrrolidin-1-ylmethyl)-1H-tetrazol-1-yl]-acetic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield and reduce reaction times .
化学反応の分析
Types of Reactions
Reduction: Reduction reactions can target the tetrazole ring, converting it to amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed under basic or acidic conditions.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Amines derived from the tetrazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用機序
The mechanism of action of [5-(Pyrrolidin-1-ylmethyl)-1H-tetrazol-1-yl]-acetic acid involves its interaction with specific molecular targets. The pyrrolidine ring may interact with enzymes or receptors, while the tetrazole ring can participate in hydrogen bonding and other interactions . These interactions can modulate biological pathways and lead to the compound’s observed effects .
類似化合物との比較
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolizines and pyrrolidine-2-one share the pyrrolidine ring structure.
Tetrazole Derivatives: Compounds such as 5-substituted tetrazoles and tetrazole-1-acetic acid share the tetrazole ring structure.
Uniqueness
[5-(Pyrrolidin-1-ylmethyl)-1H-tetrazol-1-yl]-acetic acid is unique due to the combination of the pyrrolidine and tetrazole rings connected via a methylene bridge to an acetic acid moiety.
特性
IUPAC Name |
2-[5-(pyrrolidin-1-ylmethyl)tetrazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O2/c14-8(15)6-13-7(9-10-11-13)5-12-3-1-2-4-12/h1-6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUUVYRALHOFEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=NN=NN2CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1,3-benzodioxol-5-yl)-5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/new.no-structure.jpg)

![N-butyl-2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-ethyl-3-methyl-1-benzofuran-5-sulfonamide](/img/structure/B2577355.png)


![4-methoxy-1-methyl-5-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2577358.png)
![4,6-dimethyl-1-(3-methylbenzyl)-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2577360.png)

![Tert-butyl 3-oxo-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2577364.png)

![5-({3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-1H-pyrazol-5-yl}amino)-5-hydroxy-3-hexanone](/img/structure/B2577366.png)

![7-methyl-3-(4-methylpiperidine-1-carbonyl)-N-[3-(trifluoromethoxy)phenyl]-1,8-naphthyridin-4-amine](/img/structure/B2577368.png)
